molecular formula C21H23FN2 B14229858 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827016-77-3

2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole

Cat. No.: B14229858
CAS No.: 827016-77-3
M. Wt: 322.4 g/mol
InChI Key: VNXLIBCVULQAKA-UHFFFAOYSA-N
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Description

2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(3-Chloro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
  • 2-{[4-(3-Bromo-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole
  • 2-{[4-(3-Iodo-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole

Uniqueness

The uniqueness of 2-{[4-(3-Fluoro-2-methylphenyl)piperidin-1-yl]methyl}-1H-indole lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

827016-77-3

Molecular Formula

C21H23FN2

Molecular Weight

322.4 g/mol

IUPAC Name

2-[[4-(3-fluoro-2-methylphenyl)piperidin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H23FN2/c1-15-19(6-4-7-20(15)22)16-9-11-24(12-10-16)14-18-13-17-5-2-3-8-21(17)23-18/h2-8,13,16,23H,9-12,14H2,1H3

InChI Key

VNXLIBCVULQAKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C2CCN(CC2)CC3=CC4=CC=CC=C4N3

Origin of Product

United States

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